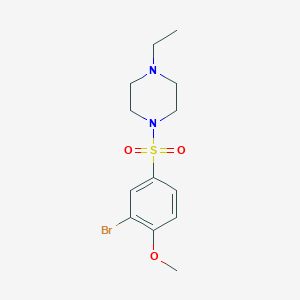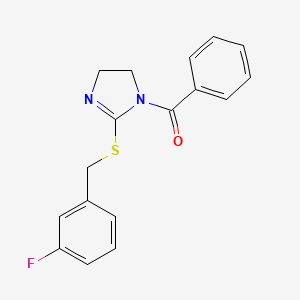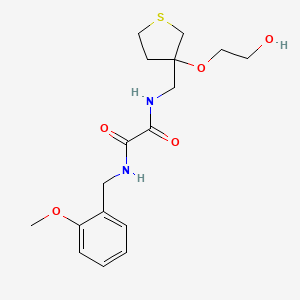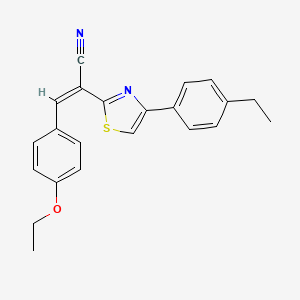
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a piperazine derivative with a sulfonyl group attached to a bromo-methoxyphenyl group . Piperazine derivatives are often used in medicinal chemistry due to their wide range of biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms . Attached to this ring is a sulfonyl group, which is connected to a phenyl ring with a bromo and a methoxy substituent .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity, affecting its solubility in various solvents . The bromo and methoxy substituents on the phenyl ring could also affect the compound’s reactivity .作用机制
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine works by inhibiting the activity of PDE4, which is an enzyme involved in the regulation of inflammation, cell proliferation, and neuronal plasticity. By blocking PDE4, this compound increases the levels of the intracellular messenger cAMP, which is known to reduce inflammation and protect neurons. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, further contributing to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, reduce pain, and protect neurons from damage. It has also been found to increase the production of the neurotransmitter serotonin, which is important for mood regulation and cognitive function. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, further contributing to its anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a highly potent PDE4 inhibitor, making it a good candidate for further research and development. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, this compound is not water soluble, making it difficult to use in experiments involving cell cultures or other aqueous solutions. Additionally, it is rapidly metabolized and has a short half-life, making it difficult to use in long-term experiments.
未来方向
The potential therapeutic applications of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine are still being explored. Possible future directions include further research into its anti-inflammatory and neuroprotective effects in animal models of various diseases, as well as its potential use as a novel therapeutic agent for inflammatory, neurodegenerative and metabolic disorders. Additionally, further research into its potential use as an analgesic and its potential to reduce pain and inflammation in patients with rheumatoid arthritis is warranted. Furthermore, further research into its biochemical and physiological effects and its potential to increase the production of the neurotransmitter serotonin is also needed. Finally, additional research into the synthesis and stability of this compound is needed in order to optimize its use in laboratory experiments.
合成方法
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine is synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde and 3-bromopropionic acid in the presence of pyridine, which yields the intermediate 4-methoxy-3-bromopropiophenone. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine, producing the desired this compound.
科学研究应用
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-ethylpiperazine has been studied for its potential use in a variety of scientific research applications. It has been found to be a potent inhibitor of PDE4, which is an enzyme involved in the regulation of inflammation, cell proliferation, and neuronal plasticity. This compound has demonstrated anti-inflammatory and neuroprotective effects in animal models of multiple sclerosis, Alzheimer’s disease, and Parkinson’s disease. It has also been studied for its potential to reduce pain and inflammation in patients with rheumatoid arthritis.
安全和危害
属性
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-15-6-8-16(9-7-15)20(17,18)11-4-5-13(19-2)12(14)10-11/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCUBCPFIYARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)

![Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2782967.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)


![2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B2782974.png)
![1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2782975.png)
